4-(indolin-1-ylsulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide
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Overview
Description
4-(Indolin-1-ylsulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes an indoline moiety, a sulfonamide group, and a benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(indolin-1-ylsulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Indoline Moiety: The indoline ring can be synthesized through the reduction of indole derivatives using suitable reducing agents such as sodium borohydride or catalytic hydrogenation.
Sulfonylation: The indoline is then sulfonylated using sulfonyl chlorides in the presence of a base like triethylamine to form the indolin-1-ylsulfonyl intermediate.
Benzothiazole Formation: The benzothiazole ring is synthesized separately, often starting from 2-aminothiophenol and a suitable carboxylic acid derivative under cyclization conditions.
Coupling Reaction: The final step involves coupling the indolin-1-ylsulfonyl intermediate with the benzothiazole derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired benzamide compound.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize yield.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementing efficient purification methods such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(Indolin-1-ylsulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the benzamide or benzothiazole rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, HOBt, DCC (dicyclohexylcarbodiimide).
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various substituents onto the aromatic rings.
Scientific Research Applications
4-(Indolin-1-ylsulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as proteins and enzymes, which can provide insights into its mechanism of action.
Chemical Biology: The compound serves as a tool for probing biological systems and studying the effects of sulfonamide and benzothiazole derivatives on cellular processes.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-(indolin-1-ylsulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide and benzothiazole moieties are known to interact with protein active sites, potentially inhibiting enzyme activity or modulating receptor function. This can lead to the disruption of critical cellular pathways, resulting in therapeutic effects such as the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzoic Acid Hybrids: These compounds also exhibit anticancer properties and are structurally similar due to the presence of a benzamide core.
Benzothiazole Derivatives: Compounds containing the benzothiazole ring are widely studied for their biological activities, including antimicrobial and anticancer effects.
Uniqueness
4-(Indolin-1-ylsulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide is unique due to its combination of indoline, sulfonamide, and benzothiazole moieties, which confer distinct chemical reactivity and biological activity. This unique structure allows it to interact with a broader range of biological targets, making it a versatile compound in medicinal chemistry and biological research.
Properties
IUPAC Name |
4-(2,3-dihydroindol-1-ylsulfonyl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O5S3/c23-33(28,29)17-9-10-18-20(13-17)32-22(24-18)25-21(27)15-5-7-16(8-6-15)34(30,31)26-12-11-14-3-1-2-4-19(14)26/h1-10,13H,11-12H2,(H2,23,28,29)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKLFOVTQIYEQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=C(S4)C=C(C=C5)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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